molecular formula C15H16N2O3S B5845823 4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide

4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide

Cat. No. B5845823
M. Wt: 304.4 g/mol
InChI Key: IATVQFUORIUUJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. Also known as MRS2578, it is a potent and selective antagonist of the P2Y6 receptor, which plays a key role in various physiological processes. In

Mechanism of Action

MRS2578 acts as a competitive antagonist of the P2Y6 receptor, which is a G protein-coupled receptor that is activated by uridine diphosphate. By binding to the receptor, MRS2578 prevents the activation of downstream signaling pathways, which can lead to the inhibition of inflammation and immune response.
Biochemical and Physiological Effects:
Studies have shown that MRS2578 can inhibit the production of pro-inflammatory cytokines and chemokines in various cell types, including macrophages and microglia. It has also been shown to reduce the proliferation and migration of cancer cells in vitro. In animal models, MRS2578 has been shown to reduce inflammation and tissue damage in various disease models, including colitis and spinal cord injury.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MRS2578 in lab experiments is its high potency and selectivity for the P2Y6 receptor. This allows researchers to study the specific effects of blocking this receptor without interfering with other signaling pathways. However, one limitation of using MRS2578 is its relatively high cost, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for research on MRS2578 and the P2Y6 receptor. One area of interest is the role of this receptor in cancer progression, and whether targeting it with MRS2578 could be a viable therapeutic approach. Another area of interest is the potential use of MRS2578 in the treatment of neuroinflammatory and neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand the physiological and biochemical effects of blocking the P2Y6 receptor with MRS2578 in different cell types and disease models.

Synthesis Methods

The synthesis of MRS2578 involves several steps, including the reaction of 4-methyl-3-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-methylphenylamine to form the amide, which is subsequently sulfonated with sulfuric acid. The resulting product is purified by recrystallization to yield MRS2578 in high purity.

Scientific Research Applications

MRS2578 has been used extensively in scientific research as a tool to study the P2Y6 receptor. This receptor is involved in various physiological processes, including inflammation, immune response, and cancer progression. By blocking the P2Y6 receptor with MRS2578, researchers can investigate the role of this receptor in these processes and potentially identify new therapeutic targets.

properties

IUPAC Name

4-methyl-3-[(4-methylphenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-10-3-7-13(8-4-10)17-21(19,20)14-9-12(15(16)18)6-5-11(14)2/h3-9,17H,1-2H3,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IATVQFUORIUUJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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